Broad-Spectrum Antibacterial Activity Against S. aureus and P. aeruginosa
Vebufloxacin (OPC-7241) demonstrated potent antibacterial activity against key Gram-positive and Gram-negative pathogens. In the original synthesis and evaluation study, it exhibited activity against both Staphylococcus aureus and Pseudomonas aeruginosa [1]. While the study does not provide exact MIC values, it establishes Vebufloxacin's broad-spectrum profile, which contrasts with the narrower spectrum of the first-generation quinolone nalidixic acid, which is primarily active against Gram-negative enteric bacteria. This data supports its selection for research requiring activity against both major classes of clinically relevant bacteria.
| Evidence Dimension | Antibacterial spectrum |
|---|---|
| Target Compound Data | Active against S. aureus and P. aeruginosa [1] |
| Comparator Or Baseline | Nalidixic acid (first-generation quinolone) |
| Quantified Difference | Vebufloxacin demonstrates a broader spectrum, including Gram-positive activity, whereas nalidixic acid is primarily active against Gram-negative enteric bacteria. Specific MIC values are not provided for a direct numerical comparison. |
| Conditions | In vitro antibacterial susceptibility testing; details not provided in abstract. |
Why This Matters
This broader spectrum makes Vebufloxacin a more versatile tool for research compared to earlier, narrow-spectrum quinolones, potentially reducing the number of compounds needed for a panel of assays.
- [1] Ishikawa H, Tabusa F, Miyamoto H, Kano M, Ueda H, Tamaoka H, Nakagawa K. Studies on antibacterial agents. I. Synthesis of substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids. Chem Pharm Bull (Tokyo). 1989 Aug;37(8):2103-8. doi: 10.1248/cpb.37.2103. PMID: 2598310. View Source
